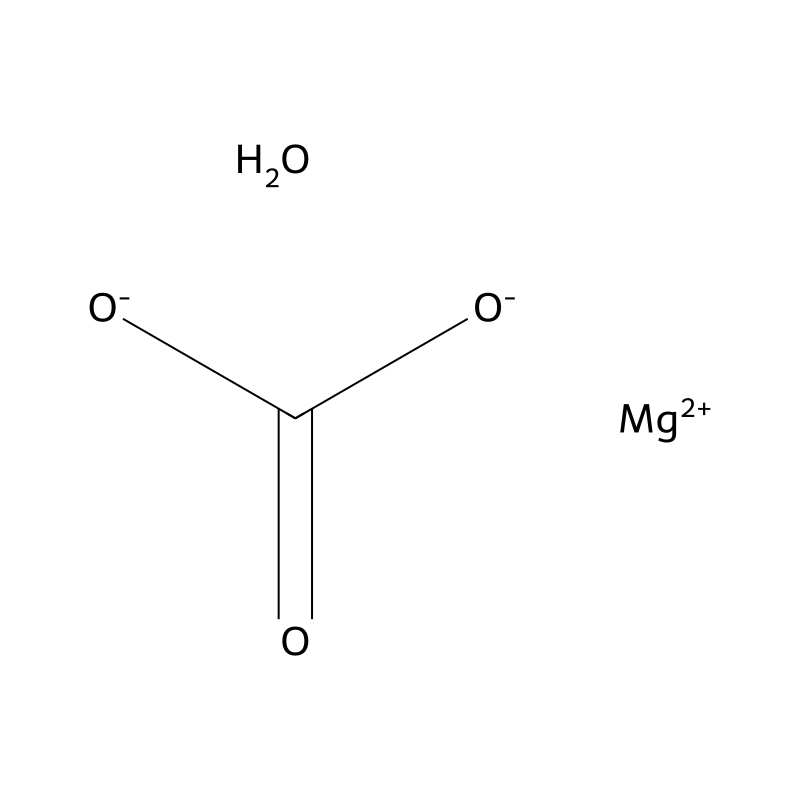

Magnesium carbonate hydrate

CMgO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CMgO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.1g/L

Practically insoluble both in water or ethanol

White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/

0.0106 G/100 CC COLD WATER

SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA

Insoluble in alcohol; soluble in acids

Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

0.01%

Synonyms

Canonical SMILES

Magnesium carbonate hydrate is a compound that consists of magnesium, carbon, and oxygen, typically represented by the formula , where indicates the number of water molecules associated with the magnesium carbonate. It appears as a white, odorless powder and is known for its low solubility in water, imparting a slightly alkaline reaction when dissolved. The compound exists in various hydrated forms, including monohydrate and trihydrate, which differ in their water content and crystalline structure .

Magnesium carbonate hydrate is commonly derived from the mineral magnesite and is utilized in various applications due to its unique properties, such as being a drying agent in food products and an anti-caking agent .

- With hydrochloric acid:

- With sulfuric acid:

Additionally, upon heating, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide:

The decomposition temperature is approximately 350 °C .

Magnesium carbonate hydrate exhibits biological activity primarily through its role as a source of magnesium, an essential mineral for human health. Magnesium plays a critical role in various physiological processes, including muscle function, nerve transmission, and the synthesis of proteins. As an antacid, magnesium carbonate hydrate can alleviate symptoms of dyspepsia and gastroesophageal reflux disease by neutralizing stomach acid .

Furthermore, it has been studied for its potential benefits in bone health due to its contribution to magnesium levels in the body .

Magnesium carbonate hydrate can be synthesized through several methods:

- Precipitation Reaction: This method involves reacting soluble magnesium salts (e.g., magnesium chloride) with sodium bicarbonate or sodium carbonate in aqueous solutions. For example:

- Hydration of Magnesium Oxide: Magnesium oxide can be hydrated to form magnesium hydroxide, which can then react with carbon dioxide to yield magnesium carbonate hydrate:Followed by dehydration steps to yield the carbonate form.

- Industrial Methods: In industrial settings, magnesium carbonate is often produced by combining a slurry of magnesium hydroxide with carbon dioxide under controlled conditions of temperature and pressure .

Magnesium carbonate hydrate has a wide range of applications across various industries:

- Food Industry: Used as a drying agent and anti-caking agent.

- Pharmaceuticals: Acts as an antacid for treating gastrointestinal issues.

- Cosmetics: Utilized in formulations for its absorbent properties.

- Rubber Industry: Serves as a reinforcing agent.

- Fire Extinguishing Agents: Employed in certain fire suppression systems due to its non-combustible nature.

Additionally, it is used in the production of mineral water and as a filtering agent .

Interaction studies involving magnesium carbonate hydrate typically focus on its reactivity with acids and other compounds. Research has shown that it reacts vigorously with dilute acids, releasing carbon dioxide gas and forming soluble salts. The rate of reaction can vary based on factors such as concentration and temperature .

Studies also explore its interactions within biological systems, particularly regarding its bioavailability as a source of magnesium when ingested .

Several compounds are chemically similar to magnesium carbonate hydrate. Here is a comparison highlighting their uniqueness:

| Compound | Formula | Unique Properties |

|---|---|---|

| Magnesium Hydroxide | Strong base; used as an antacid | |

| Calcium Carbonate | Commonly used in construction; reacts similarly with acids | |

| Sodium Bicarbonate | Common baking ingredient; readily soluble in water | |

| Hydromagnesite | Contains both carbonate and hydroxide; used as an ore for magnesium | |

| Nesquehonite | A hydrated form of magnesium carbonate; similar but contains more water |

While these compounds share some similarities in composition or reactivity, magnesium carbonate hydrate stands out due to its specific hydration state and applications across diverse fields such as food science and pharmaceuticals .

Magnesium carbonate hydrate represents a class of chemical compounds with the general formula xMgCO₃·yMg(OH)₂·zH₂O, where x, y, and z values determine the specific type of hydrate formed [1]. Aqueous precipitation techniques constitute fundamental approaches for synthesizing these compounds through controlled reactions in solution environments.

The primary aqueous precipitation pathway involves the reaction between soluble magnesium salts and carbonate sources in aqueous media [2]. This process typically begins with the dissolution of magnesium salts such as magnesium chloride or magnesium sulfate, followed by the addition of carbonate ions, usually in the form of sodium carbonate or sodium bicarbonate [3]. The general reaction can be represented as:

MgCl₂(aq) + Na₂CO₃(aq) → MgCO₃(s) + 2NaCl(aq) [4]

Temperature plays a crucial role in determining the hydration state of the precipitated magnesium carbonate [5]. At lower temperatures (below 328 K), needle-like crystals of nesquehonite (MgCO₃·3H₂O) predominantly form, while at higher temperatures (333-368 K), sheet-like crystallites of hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) become the preferred morphology [16].

The pH value of the reaction solution significantly influences both the precipitation rate and the morphology of the resulting magnesium carbonate hydrate crystals [16]. Research has demonstrated that at lower pH values, needle-like structures are favored, while increasing pH promotes the formation of sheet-like structures that may further assemble into more complex morphologies such as rose-like or nest-like arrangements [1] [16].

Table 1: Effect of Temperature and pH on Magnesium Carbonate Hydrate Formation via Aqueous Precipitation

| Temperature Range (K) | pH Range | Predominant Phase | Crystal Morphology |

|---|---|---|---|

| 273-328 | 6.0-7.5 | MgCO₃·3H₂O (Nesquehonite) | Needle-like |

| 333-368 | 8.0-9.5 | 4MgCO₃·Mg(OH)₂·4H₂O (Hydromagnesite) | Sheet-like |

| >368 | >9.5 | 4MgCO₃·Mg(OH)₂·4H₂O (Hydromagnesite) | Rose-like/Nest-like |

The reaction kinetics in aqueous precipitation are governed by several factors including supersaturation level, temperature, and mixing conditions [13]. Higher supersaturation typically leads to faster nucleation rates but may result in smaller, less uniform crystals [13]. The precipitation rate increases with temperature, though this also affects the hydration state of the final product [5].

Recent research has identified a previously unknown magnesium carbonate hexahydrate (MgCO₃·6H₂O) synthesized at 273.15 K by passing gaseous carbon dioxide through an aqueous suspension of magnesium oxide [3]. This finding demonstrates that precise temperature control can lead to the formation of novel hydrated phases with unique structural properties [3].

Gas-Solid Carbonation Pathways

Gas-solid carbonation represents an alternative synthesis route for magnesium carbonate hydrate, involving direct reaction between solid magnesium-containing compounds and carbon dioxide gas [6]. This approach has gained significant attention for its potential applications in carbon dioxide sequestration and storage [6].

The gas-solid carbonation process typically involves two primary reactants: solid magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), and gaseous carbon dioxide (CO₂) [6]. The general reaction pathways can be represented as:

MgO(s) + CO₂(g) + H₂O(g) → MgCO₃·H₂O(s) [6]

Mg(OH)₂(s) + CO₂(g) → MgCO₃(s) + H₂O(g) [6]

The presence of water vapor plays a pivotal role in gas-solid carbonation reactions [6]. For magnesium oxide, steam (>10%) significantly accelerates the carbonation process by facilitating the formation of intermediate hydroxide species [6]. In contrast, for magnesium hydroxide, water vapor is intrinsically provided through dehydroxylation at elevated temperatures, making external steam addition less critical but still beneficial for controlling the reaction [6].

Reaction kinetics studies have revealed distinct differences in carbonation rates between magnesium oxide and magnesium hydroxide [6]. In pressurized fluidized bed (PFB) experiments, magnesium hydroxide demonstrates significantly faster carbonation rates (~50% conversion in 4 minutes) compared to fine magnesium oxide particles (~50% conversion in 30 minutes) under similar conditions [6].

The carbonation mechanism involves several sequential steps: (1) diffusion of carbon dioxide to the solid surface, (2) adsorption and dissociation of carbon dioxide on the surface, (3) reaction with magnesium species, and (4) formation of carbonate layers [17] [18]. The rate-limiting step varies depending on reaction conditions, with surface reaction typically controlling at lower temperatures and diffusion becoming limiting at higher temperatures or as carbonate layers form [18].

Table 2: Comparison of Gas-Solid Carbonation Parameters for MgO and Mg(OH)₂

| Parameter | MgO Carbonation | Mg(OH)₂ Carbonation |

|---|---|---|

| Optimal Temperature | 300-500°C | 200-400°C |

| Steam Requirement | >10% (critical) | Less critical (intrinsic) |

| Carbonation Rate | Slower (~50% in 30 min) | Faster (~50% in 4 min) |

| Pressure Effect | Significant increase with pressure | Moderate increase with pressure |

| Particle Size Effect | Strong (finer particles react faster) | Moderate |

Recent molecular simulation studies have provided deeper insights into the physical nature of gas-solid carbonation reactions [17] [18]. These studies indicate that carbonation of magnesium oxide is hindered by the presence of water molecules, while carbonation of magnesium hydroxide is limited by the formation of initial carbonate and hydrate layers as well as excess water molecules [22]. Understanding these molecular-level interactions is crucial for optimizing gas-solid carbonation processes [18].

Hydrothermal Synthesis Conditions

Hydrothermal synthesis represents a specialized approach for producing magnesium carbonate hydrate under elevated temperature and pressure conditions in aqueous environments [7]. This method enables precise control over crystal structure, morphology, and phase composition through careful manipulation of reaction parameters [7].

The hydrothermal synthesis process typically involves the reaction between magnesium sources (such as magnesium sulfate, magnesium chloride, or magnesium nitrate) and carbonate sources (typically sodium carbonate) in sealed pressure vessels at temperatures ranging from 100°C to 200°C [7]. The general reaction can be represented as:

MgSO₄(aq) + Na₂CO₃(aq) → MgCO₃(s) + Na₂SO₄(aq) [7]

Temperature plays a critical role in determining the phase and crystallinity of the magnesium carbonate hydrate formed [7]. Research has demonstrated that anhydrous magnesium carbonate (MgCO₃) can be synthesized at temperatures around 160°C with a reaction time of approximately 6 hours [7]. Lower temperatures typically result in hydrated forms such as nesquehonite (MgCO₃·3H₂O) or hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) [15].

Pressure conditions significantly influence the reaction kinetics and product characteristics in hydrothermal synthesis [7]. Higher pressures generally accelerate the reaction rate and can promote the formation of more thermodynamically stable phases [7]. The pressure inside the hydrothermal vessel is typically autogenous, resulting from the vapor pressure of water at the reaction temperature [7].

The choice of magnesium source affects both the reaction pathway and the properties of the resulting magnesium carbonate hydrate [7]. Comparative studies using different magnesium salts (MgSO₄, MgCl₂, and Mg(NO₃)₂) have shown that the anion influences the morphology and specific surface area of the obtained particles [7]. For instance, magnesium carbonate particles synthesized using magnesium nitrate exhibit thinner layered structures with smoother surfaces compared to those produced from other magnesium sources [7].

Table 3: Hydrothermal Synthesis Parameters for Different Magnesium Carbonate Hydrate Phases

| Target Phase | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Mg:CO₃ Ratio | pH |

|---|---|---|---|---|---|

| MgCO₃ (Anhydrous) | 160-180 | 10-20 | 6-12 | 1:1 | 7-8 |

| MgCO₃·3H₂O (Nesquehonite) | 60-100 | 1-5 | 24-48 | 1:1 | 8-9 |

| 4MgCO₃·Mg(OH)₂·4H₂O (Hydromagnesite) | 100-140 | 5-10 | 12-24 | 5:4 | 9-10 |

The reaction kinetics in hydrothermal synthesis are influenced by several factors including temperature, pressure, reactant concentrations, and reaction time [7]. Higher temperatures generally accelerate the reaction rate but may lead to the formation of less hydrated or anhydrous phases [7]. Extended reaction times typically result in larger crystal sizes and improved crystallinity but may also promote phase transformations [7].

Recent research has explored the use of hydrothermal synthesis for producing magnesium carbonate with controlled morphologies for specific applications [7]. By carefully adjusting the synthesis parameters, researchers have successfully produced magnesium carbonate particles with various morphologies including layered structures, flake-like particles, and spherical aggregates [7] [15].

Seeding Strategies for Phase Control

Seeding represents a strategic approach for controlling the nucleation, growth, and phase selection of magnesium carbonate hydrate during synthesis [8]. This technique involves the introduction of pre-formed crystals (seeds) to direct the crystallization process toward specific phases or morphologies [26].

The fundamental principle behind seeding strategies is the provision of nucleation sites that lower the energy barrier for crystal formation [8]. When seed crystals are added to a supersaturated solution, they provide surfaces upon which new material can deposit, effectively bypassing the nucleation stage and promoting controlled crystal growth [26]. This approach offers several advantages including improved phase purity, enhanced crystallinity, and more uniform particle size distribution [8].

Seed loading (mass) and seed size significantly influence the final crystal characteristics [26]. According to theoretical models for growth-dominated crystallization, the relationship between seed size and final crystal size can be predicted based on the ratio of seed mass to the anticipated product mass [26]. However, real crystallization systems often involve more complex processes including nucleation and attrition, necessitating empirical optimization of seeding parameters [26].

Research has demonstrated that magnesium carbonate seeds are more effective at promoting the formation of favorable magnesium carbonate precipitates compared to other nucleation sites [8]. This preferential effect is attributed to the structural compatibility between the seed and the target phase, which minimizes the interfacial energy barrier for crystal growth [8].

The wettability properties of seeding materials influence the hydration state of the precipitated magnesium carbonates [8]. Studies comparing hydrophobic and hydrophilic seeds have shown distinct effects on carbonation efficiency and phase selection [8]. For instance, alumina (Al₂O₃) seeds (hydrophilic) and activated carbon seeds (hydrophobic) exhibit different impacts on the formation of anhydrous versus hydrated magnesium carbonate phases when used with identical surface areas [8].

Table 4: Effect of Different Seeding Materials on Magnesium Carbonate Hydrate Formation

| Seeding Material | Wettability | Effect on Nucleation | Preferred Product Phase | Morphological Impact |

|---|---|---|---|---|

| Magnesium Carbonate | Hydrophilic | Strong promotion | Similar to seed phase | Enhanced crystallinity |

| Alumina (Al₂O₃) | Hydrophilic | Moderate promotion | More hydrated phases | Smaller particle size |

| Activated Carbon | Hydrophobic | Weak promotion | Less hydrated phases | Irregular morphology |

| No Seeding | - | Spontaneous nucleation | Mixed phases | Variable morphology |

The timing of seed addition represents a critical parameter in seeding strategies [26]. Seeds must be introduced at the appropriate supersaturation level to effectively control the crystallization process [26]. Adding seeds too early (before sufficient supersaturation) may result in seed dissolution, while late addition (at excessive supersaturation) may fail to prevent spontaneous nucleation [26].

Real-time microscopy studies have revealed that surface nucleation on seed crystals often leads to dendritic growth patterns initially, which may subsequently transform into more stable morphologies [26]. This observation highlights the dynamic nature of the seeded crystallization process and the importance of monitoring crystal evolution throughout the synthesis [26].

Role of Additives in Morphological Development

Additives play a crucial role in controlling the morphological development of magnesium carbonate hydrate crystals by influencing nucleation, growth kinetics, and crystal habit [9] [10]. These substances interact with growing crystal surfaces, selectively inhibiting or promoting growth along specific crystallographic directions [10].

Organic additives such as alkanolamine compounds have demonstrated significant effects on magnesium carbonate morphology [9]. Research has shown that the length of the alkyl chain in primary alkanolamine additives directly influences the resulting crystal shape and size [9]. Longer alkyl chains typically promote the formation of more complex hierarchical structures, while shorter chains tend to yield simpler morphologies [9].

The mechanism of additive action involves selective adsorption onto specific crystal faces, which alters the surface energy and growth rate of these faces [10]. This selective inhibition results in the enhancement or suppression of certain crystal habits, allowing for tailored morphological control [10]. For instance, additives that preferentially adsorb onto the (001) crystal face of magnesium carbonate hydrate can promote lateral growth, resulting in plate-like or sheet-like morphologies [11].

Temperature and hydration duration significantly interact with additives to determine the final morphology [11]. Studies have shown that spherical magnesium basic carbonate with regular morphology and uniform particle size can be achieved at a hydration temperature of 50°C for 1.5 hours in the presence of appropriate additives [11]. However, extending the hydration time or increasing the temperature beyond optimal conditions often results in irregular morphologies [11].

Table 5: Influence of Different Additives on Magnesium Carbonate Hydrate Morphology

| Additive Type | Concentration Range | Temperature Range (°C) | Resulting Morphology | Crystal Phase |

|---|---|---|---|---|

| Primary Alkanolamine (short chain) | 0.01-0.1% | 25-50 | Needle-like | MgCO₃·3H₂O |

| Primary Alkanolamine (long chain) | 0.01-0.1% | 25-50 | Spherical aggregates | 4MgCO₃·Mg(OH)₂·4H₂O |

| Carbonic Anhydrase | 0.001-0.01% | 25-50 | Nesquehonite crystals | MgCO₃·3H₂O |

| Organic Ligands (citrate) | 0.1-1.0% | 100-150 | Inhibited growth | Various hydrates |

| Organic Ligands (oxalate) | 0.1-1.0% | 100-150 | Modified hillock shapes | Various hydrates |

Enzymatic additives such as carbonic anhydrase have shown promising results in enhancing magnesium carbonate precipitation at lower temperatures and pressures [5]. This enzyme accelerates carbon dioxide hydration, promoting its conversion into bicarbonate and carbonate ions, which increases supersaturation with respect to magnesium carbonates [5]. Experiments conducted at temperatures between 25°C and 50°C have demonstrated that carbonic anhydrase addition, either directly or through microalgae (Scenedesmus obliquus), enhances magnesium carbonate precipitation [5].

Molecular dynamics simulations have provided insights into the influence of additives on crystal growth mechanisms [11]. These simulations reveal that additives can affect the surface energies of different crystal faces, particularly the (111) and (200) crystal faces of magnesium oxide precursors, which have higher surface energies and promote the formation of precursor magnesium hydroxide nuclei [11]. This leads to controlled development of magnesium carbonate hydrate morphologies [11].

Physical Description

Dry Powder

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid

Odourless, light, white friable masses or as a bulky white powder

White, odorless, crystalline powder; [NIOSH]

WHITE POWDER.

White, odorless, crystalline powder.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

decomposes

Heavy Atom Count

Density

3.0

Bulk density approximately 4 lb/cu ft

Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/

White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/

Relative density (water = 1): 2.95

2.96

Odor

Decomposition

350 °C

Melting Point

Decomposes at 350

990 °C

662 °F (decomposes)

662 °F (Decomposes)

UNII

0E53J927NA

Related CAS

7757-69-9 (unspecified magnesium salt)

17968-26-2 (magnesium carbonate salt/solvate)

546-93-0 (Parent)

Drug Indication

FDA Label

Therapeutic Uses

ALTHOUGH 1 G CONTAINS APPROX 20 MEQ ONLY FRACTION MAY BE AVAILABLE FOR NEUTRALIZATION IN VIVO. USUAL ANTACID DOSE OF 500 MG TO 2 G MAY BE INADEQUATE

MEDICATION (VET): WHEN INSOL IN DIGESTIVE TRACT IT IS ANTIDIARRHEAL & COATS MUCOSAE; WHEN SLIGHTLY SOL FORM IS USED IT CAN BE AS LAXATIVE AS MAGNESIUM OXIDE. ... COMMERCIALLY AVAILABLE COSMETIC GRADES EXIST FOR RARE USE AS TOPICAL PROTECTANT, MOISTURE & FAT ABSORBENT.

AS AN ANTACID, IT IS RELATIVELY WEAK (1 G NEUTRALIZES APPROX 7 ML OF 0.1 N HCL IN 10 MIN & 17 ML IN 2 HR).

For more Therapeutic Uses (Complete) data for MAGNESIUM CARBONATE (8 total), please visit the HSDB record page.

Mechanism of Action

... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/.

Vapor Pressure

0 mmHg (approx)

Other CAS

Absorption Distribution and Excretion

Primarily eliminated in urine.

Vd for magnesium is 0.2-0.4L/kg. About 50% distributes to bone.

Maximum magnesium clearance is directly proportional to creatinine clearance.

IN SHEEP TRIAL REAGENT GRADE MATERIAL DEMONSTRATED 72% TRUE ABSORPTION VALUES, WHILE COMMERCIAL MAGNESITE HAD ONLY 14% VALUE DRAMATIZING NEED FOR MORE BIOLOGIC AVAILABILITY STUDIES ON MANY FEED INGREDIENTS.

Metabolism Metabolites

Associated Chemicals

Wikipedia

2C-T-21

Magnesite

Hydromagnesite

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ANTICAKING_AGENT; -> JECFA Functional Classes

Plastics -> Polymer Type -> Polyolefin-I; PA

Cosmetics -> Bulking; Cosmetic colorant; Binding; Absorbent; Opacifying

Plastics -> Other stabilisers

Methods of Manufacturing

... FROM DOLOMITE ... BY ... CALCINING IT, SUSPENDING CALCINATED POWDER IN WATER & SATURATING WITH CARBON DIOXIDE ... SOME LIME ... DISSOLVES ... BUT WHEN TEMP, AFTER TREATMENT WITH CARBON DIOXIDE ... RAISED, NEARLY ALL ... LIME PPT ... SOLN ... HEATED ... MAGNESIUM BICARBONATE LOSES CARBON DIOXIDE & WATER & MAGNESIUM CARBONATE PPT. ... GENERALLY YIELDS LIGHT CARBONATE.

HEAVY CARBONATE ... PRODUCED BY PRECIPITATING HOT, CONCENTRATED SOLN OF MAGNESIUM CHLORIDE OR SULFATE WITH SOLN OF SODIUM CARBONATE.

Reaction of a soluble magnesium salt solution with sodium carbonate or bicarbonate.

General Manufacturing Information

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Food, beverage, and tobacco product manufacturing

Services

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Rubber Product Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Computer and Electronic Product Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Carbonic acid, magnesium salt (1:1): ACTIVE

Carbonic acid, magnesium salt (1:?): ACTIVE

SRP: Magnesium carbonate hydroxide is a mixture of magnesium hydroxide and magnesium carbonate, commonly used as an antacid. It is not a specific chemical compound.

Acts as desiccant dust for stored-product insects.

... SOURCE OF OTHER MAGNESIUM COMPOUNDS, BECAUSE OF ITS READY LIBERATION OF CARBON DIOXIDE, FORMING MAGNESIUM OXIDE, WHICH AS NOTED IS USED IN REFRACTORIES. AMONG ITS SEVERAL OTHER USES SIMILAR TO THOSE OF MAGNESIUM OXIDE, IT WAS USED TO MAKE FREE-RUNNING TABLE SALT, NOW REPLACED BY SODIUM SILICOALUMINATE.

Antacids are inorganic salts that dissolve in acid gastric secretions releasing anions that partially neutralize gastric hydrochloric acid. ... Magnesium carbonate contains the equivalent of 40-43.5% magnesium oxide.

Interactions

The use of calcium carbonate (CaCO3) to bind phosphorus (P) in chronic hemodialysis patients has been a popular tactic in the past decade. Nonetheless, problems with hypercalcemia decrease its usefulness, particularly in patients treated with calcitriol. A P binder not containing calcium (Ca) would be of value in these circumstances. In short-term studies, ...magnesium carbonate (MgCO3) was well-tolerated and controlled P and Mg levels when given in conjunction with a dialysate Mg of 0.6 mg/dl. ...A prospective, randomized, crossover study /was performed/ to evaluate if the chronic use of MgCO3 would allow a reduction in the dose of CaCO3 and yet achieve acceptable levels of Ca, P, and Mg. We also assessed whether the lower dose of CaCO3 would facilitate the use of larger doses of calcitriol. The two phases were MgCO3 plus half the usual dose of CaCO3 and CaCO3 alone given in the usual dose. It was found that MgCO3 (dose, 465 +/- 52 mg/day elemental Mg) allowed a decrease in the amount of elemental Ca ingested from 2.9 +/- 0.4 to 1.2 +/- 0.2 g/day (P<0.0001). The Ca, P, Mg levels were the same in the two phases. The maximum dose of iv calcitriol without causing hypercalcemia was 1.5 +/- 0.3 ug/treatment during the MgCO3 phase and 0.8 +/- ug/treatment during the Ca phase (P<0.02). If these studies are confirmed, the use of MgCO3 and a dialysate Mg of 0.6 mg/dl may be considered in selected patients who develop hypercalcemia during treatment with iv calcitriol and CaCO3.

Effect of magnesium on iron and magnesium metabolism in rats was investigated. 96 male Wistar rats were divided into four groups received 2.5; 5.0 and 10.0 mg magnesium daily per kg of body weight--dissolved in 2%--solution of arabic gum (tests groups) or clear 2%--solution of arabic gum (test group) for 4 weeks and the next 4 weeks without supplements. Iron concentrations increased in the brain and kidney of the experimental rats, but decreased in the spleen, intestine and liver (2 and 4 weeks only) also in the heart and femur (only 8 wk). Percentage of iron retention decreased during the whole experiment. Magnesium concentrations increased in the spleen, liver and intestine of rats. It was shown that at 8 weeks of experiment the magnesium level of heart and femur decreased (only groups received 2.5 mg and 5.0 mg Mg/kg bw/24 hr), but in group received 10.0 mg Mg/kg bw/24 hr increased for all experiment. The apparent retention of magnesium increased in start of the experiment. This results show that oral magnesium supplementation disturbs metabolism of these elements, especially balance of iron.